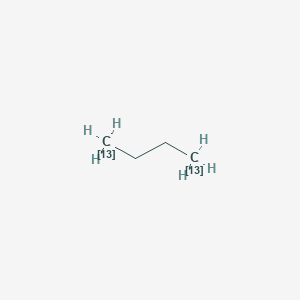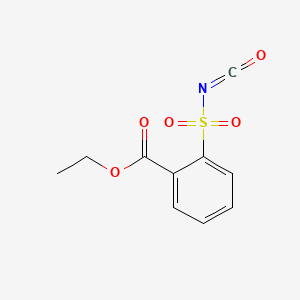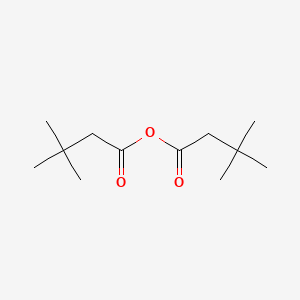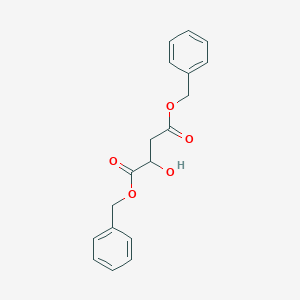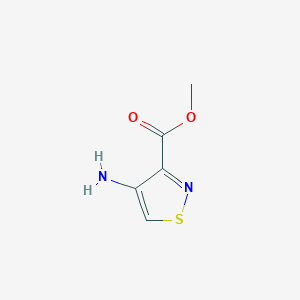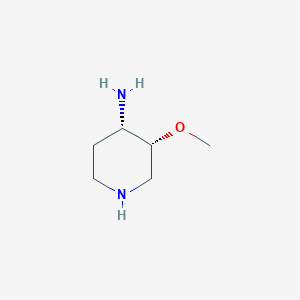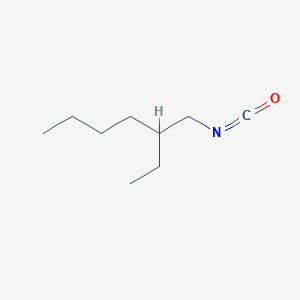
2-Ethylhexyl isocyanate
Vue d'ensemble
Description
Synthesis Analysis
2-Ethylhexyl isocyanate is synthesized from the reaction of 2-ethylhexanol and phosgene. Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The chemical formula of 2-EHIC is CH3(CH2)3CH(C2H5)NCO. Its molecular weight is 155.24 g/mol.Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
2-Ethylhexyl isocyanate has a boiling point of 190°C (lit.) and a density of 0.887 g/mL at 25°C (lit.) . It is insoluble in water but soluble in most organic solvents.Applications De Recherche Scientifique
1. Base-Catalyzed Reactions and Polymer Formation
Base-Catalyzed Reactions
2-Ethylhexyl isocyanate can undergo base-catalyzed reactions with epoxides, leading to the formation of products like 2-oxazolidones and isocyanurates. These reactions require a base catalyst for the production of these compounds, highlighting the chemical versatility of isocyanates (Okumoto & Yamabe, 2001).
Chiral Polymer Synthesis
In a study, a chiral half-titanocene complex was used for the coordination polymerization of n-butyl and n-hexyl isocyanate, producing chiral polymers. Notably, 2-Ethylhexyl isocyanate was selectively cyclotrimerized in the presence of this complex, indicating its potential in specialized polymer synthesis (Choinopoulos, Koinis, & Pitsikalis, 2015).
2. Synthesis and Material Characterization
Synthesis of Tri-(2-Hydroxyethyl) Isocyanate
A study detailed the synthesis of Tri-(2-hydroxyethyl) isocyanate using ethylene oxide, with a focus on optimizing reaction conditions. This research contributes to the understanding of synthesizing complex isocyanates (Yu Jun, 2008).
Pressure-Sensitive Adhesives
Research into the effects of humidity on crosslinking reactions of isocyanate groups in pressure-sensitive adhesives highlighted the role of 2-Ethylhexyl isocyanate in this context. The study provides insights into how environmental conditions can influence the performance of isocyanate-based adhesives (Asahara et al., 2003).
3. Analytical Chemistry and Labelling
- Labelling Agent for Hydroxysteroids: 2-Ethylhexyl isocyanate has been developed as a labelling agent for hydroxysteroids in high-performance liquid chromatography, showcasing its utility in analytical chemistry (Nakajima et al., 1993).
Mécanisme D'action
Target of Action
2-Ethylhexyl isocyanate is a type of isocyanate, a class of compounds known for their reactivity and versatility in industrial applications . The primary targets of isocyanates, including 2-Ethylhexyl isocyanate, are compounds with active hydrogen atoms, such as water, alcohols, and amines . These targets play a crucial role in various chemical reactions, particularly in the formation of polymers .
Mode of Action
The mode of action of 2-Ethylhexyl isocyanate involves its interaction with its targets through a process known as nucleophilic addition . The isocyanate group (-NCO) in 2-Ethylhexyl isocyanate is highly reactive and can readily react with compounds containing active hydrogen atoms . This reaction results in the formation of new bonds and the creation of larger molecules or polymers .
Biochemical Pathways
The primary biochemical pathway affected by 2-Ethylhexyl isocyanate is the formation of polymers, particularly polyurethanes . The reaction of 2-Ethylhexyl isocyanate with compounds like water or alcohols can lead to the formation of carbamate or imidic acid . These reactions are crucial in the industrial production of polyurethanes and other polymers .
Result of Action
The result of 2-Ethylhexyl isocyanate’s action is the formation of larger molecules or polymers when it reacts with compounds containing active hydrogen atoms . These polymers have various industrial applications, including the production of coatings, adhesives, and foams .
Action Environment
The action, efficacy, and stability of 2-Ethylhexyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can trigger its reaction with water, leading to the formation of carbon dioxide and amines . Additionally, temperature can affect the rate of its reactions . Proper storage is necessary to maintain its stability and prevent unwanted reactions .
Safety and Hazards
Isocyanates, including 2-Ethylhexyl isocyanate, are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .
Propriétés
IUPAC Name |
3-(isocyanatomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCTKUOBUNTTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504400 | |
| Record name | 3-(Isocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20392-34-1 | |
| Record name | 3-(Isocyanatomethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylhexyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



